molecular formula C12H17Cl2N B1461386 [(2,4-Dichlorophenyl)methyl](pentan-2-yl)amine CAS No. 1040003-06-2

[(2,4-Dichlorophenyl)methyl](pentan-2-yl)amine

Cat. No. B1461386
CAS RN: 1040003-06-2
M. Wt: 246.17 g/mol
InChI Key: HOMCKISFDBTEHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide, was reported in a study . The reaction of 6-methyluracil with 2-chloromethyltiiran resulted in 6-methyl-3-(thietan-3-yl)uracil. Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide resulted in the final compound .


Molecular Structure Analysis

The structure of the similar compound mentioned above was confirmed by X-ray analysis, NMR, and IR spectroscopy . Its conformational behavior is determined by the internal rotation of the thietanyl group both in the gas phase and in chloroform or dimethyl sulfoxide solutions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the similar compound were described in the study . The reaction of 6-methyluracil with 2-chloromethyltiiran affords 6-methyl-3-(thietan-3-yl)uracil. Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide resulted in the final compound .

Scientific Research Applications

Chromatographic Separation and Quantification

The compound's derivatives, particularly dinitrophenyl derivatives, have been utilized in thin-layer chromatography for separating simple steam volatile amines. This technique is particularly effective in isolating amines present in biological materials. DNP-amines separated on Silica Gel H can be quantitatively determined through spectrophotometric methods after elution with methanol (Ilert & Hartmann, 1972).

Structural and Spectroscopic Studies

Novel hydrochloride salts of cathinones related to the compound have been identified and examined through various spectroscopic methods including GC-MS, IR, NMR, and electronic absorption spectroscopy. These studies provide insights into the structural and electronic properties of these compounds, contributing to our understanding of their chemical behavior (Nycz et al., 2016).

Application in Asymmetric Hydrogenations

Derivatives of (2,4-Dichlorophenyl)methylamine have been synthesized and applied in rhodium-catalyzed asymmetric hydrogenations. The study on the role of the stereogenic elements in the backbone and terminal moiety of these compounds has shown excellent enantioselectivity and provided insights into the mechanism of asymmetric induction (Balogh et al., 2013).

Applications in Nucleoside Modification

Modifications of thymidine and uridine at specific positions to form amine analogues have been achieved. These modifications led to the formation of novel bifunctional chelators and their rhenium tricarbonyl complexes, which were characterized by various spectroscopic techniques. The study expands the utility of modified nucleosides in medicinal chemistry and imaging applications (Wei et al., 2005).

The utilization of (2,4-Dichlorophenyl)methylamine and its derivatives in scientific research spans a diverse range of applications, from chromatography and spectroscopic studies to catalysis and medicinal chemistry. These insights highlight the compound's versatility and its contribution to advancing scientific knowledge in various fields.

properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]pentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2N/c1-3-4-9(2)15-8-10-5-6-11(13)7-12(10)14/h5-7,9,15H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMCKISFDBTEHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NCC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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